molecular formula C9H10BrFO2 B8171058 4-(2-Bromoethoxy)-2-fluoro-1-methoxybenzene

4-(2-Bromoethoxy)-2-fluoro-1-methoxybenzene

Cat. No.: B8171058
M. Wt: 249.08 g/mol
InChI Key: MIKMQCXQNUBGLB-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromoethoxy group, a fluoro substituent, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)-2-fluoro-1-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-1-methoxybenzene and 2-bromoethanol.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Procedure: 2-Fluoro-1-methoxybenzene is reacted with 2-bromoethanol in the presence of the base to form the desired product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromoethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation can produce a ketone or carboxylic acid derivative.

Scientific Research Applications

4-(2-Bromoethoxy)-2-fluoro-1-methoxybenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-2-fluoro-1-methoxybenzene depends on its specific application

    Molecular Targets: It can bind to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, gene expression, or metabolic processes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethoxy)phenol: This compound has a similar bromoethoxy group but lacks the fluoro and methoxy substituents.

    4-(2-Bromoethoxy)-2-fluorophenol: This compound is similar but has a hydroxyl group instead of a methoxy group.

    4-(2-Bromoethoxy)-2-methoxybenzene: This compound lacks the fluoro substituent.

Uniqueness

4-(2-Bromoethoxy)-2-fluoro-1-methoxybenzene is unique due to the combination of its substituents. The presence of both fluoro and methoxy groups on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-bromoethoxy)-2-fluoro-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-9-3-2-7(6-8(9)11)13-5-4-10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKMQCXQNUBGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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